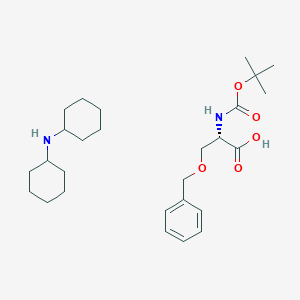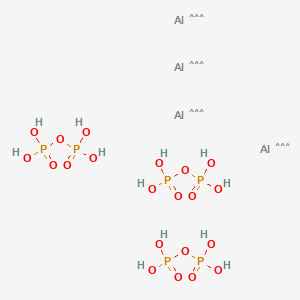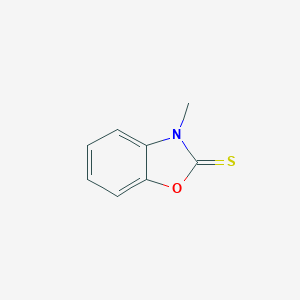
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium is a rare earth element that is widely used in various fields due to its unique properties. One of the most important applications of europium is in the field of scientific research, where it is used as a fluorescent probe for various biological and biochemical studies.
Wirkmechanismus
The mechanism of action of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, is based on the phenomenon of energy transfer. When europium complexes are excited with light of a certain wavelength, they absorb the energy and become excited. This excited state is unstable, and the europium complex quickly releases the excess energy in the form of fluorescence. The fluorescence emitted by the europium complex can be detected and measured, providing information on the biological or biochemical process under study.
Biochemische Und Physiologische Effekte
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have no known biochemical or physiological effects. They are used solely as probes in scientific research applications and are not intended for use as drugs or therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have several advantages for lab experiments. They are highly fluorescent, which makes them ideal for studying biological and biochemical processes that involve fluorescence. They also have a long fluorescence lifetime, which allows for time-resolved fluorescence measurements. Additionally, europium complexes have a high quantum yield, which means that they emit a high amount of fluorescence for each photon absorbed. However, europium complexes also have some limitations. They require specialized equipment for detection and measurement, and their fluorescence properties can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, in scientific research. One direction is the development of europium complexes with improved fluorescence properties, such as increased quantum yield or longer fluorescence lifetime. Another direction is the application of europium complexes in new areas of research, such as single-molecule studies or super-resolution microscopy. Additionally, there is potential for the use of europium complexes in diagnostic applications, such as in vivo imaging or biosensing. Overall, the unique properties of europium complexes make them a promising tool for further scientific research.
Conclusion
In conclusion, europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are valuable tools for scientific research applications. Their fluorescence properties make them ideal for studying biological and biochemical processes, and their unique properties offer potential for future research directions. While there are limitations to their use, the advantages of europium complexes make them a promising tool for further scientific discovery.
Synthesemethoden
(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a europium complex that is synthesized by reacting europium nitrate with 1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting complex is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are widely used in various scientific research applications, particularly in the field of fluorescence spectroscopy. Europium complexes are highly fluorescent, and their fluorescence properties can be used to study various biological and biochemical processes. For example, europium complexes can be used as probes to study protein-ligand interactions, enzyme kinetics, and DNA hybridization.
Eigenschaften
CAS-Nummer |
14552-19-3 |
|---|---|
Produktname |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
Molekularformel |
C30H21EuF9O6 |
Molekulargewicht |
800.4 g/mol |
IUPAC-Name |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
InChI-Schlüssel |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Synonyme |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)










